molecular formula C13H8Cl2N4O5 B12468673 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide

2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12468673
M. Wt: 371.13 g/mol
InChI Key: UOKKHNRSGLCUFQ-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: Formation of 2-[(3,4-Dichlorophenyl)amino]-3,5-diaminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide is unique due to the combination of both dichlorophenyl and dinitrobenzamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8Cl2N4O5

Molecular Weight

371.13 g/mol

IUPAC Name

2-(3,4-dichloroanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8Cl2N4O5/c14-9-2-1-6(3-10(9)15)17-12-8(13(16)20)4-7(18(21)22)5-11(12)19(23)24/h1-5,17H,(H2,16,20)

InChI Key

UOKKHNRSGLCUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N)Cl)Cl

Origin of Product

United States

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